molecular formula C11H10N2O4 B7479711 ethyl (E)-2-cyano-3-(furan-2-carbonylamino)prop-2-enoate

ethyl (E)-2-cyano-3-(furan-2-carbonylamino)prop-2-enoate

Cat. No.: B7479711
M. Wt: 234.21 g/mol
InChI Key: HKYRWDFWONJEBX-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (E)-2-cyano-3-(furan-2-carbonylamino)prop-2-enoate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a cyano group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-2-cyano-3-(furan-2-carbonylamino)prop-2-enoate typically involves the reaction of furan-2-carboxylic acid with ethyl cyanoacetate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an intermediate, which then undergoes cyclization to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-2-cyano-3-(furan-2-carbonylamino)prop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products Formed

    Oxidation: Formation of furan-2-carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

Ethyl (E)-2-cyano-3-(furan-2-carbonylamino)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of polymers and other industrially relevant materials.

Mechanism of Action

The mechanism of action of ethyl (E)-2-cyano-3-(furan-2-carbonylamino)prop-2-enoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the furan ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (Z)-3-(4-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoate
  • Methyl (E)-3-[5-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl-2-methoxyphenyl]prop-2-enoate

Uniqueness

Ethyl (E)-2-cyano-3-(furan-2-carbonylamino)prop-2-enoate is unique due to the presence of the cyano group, which imparts distinct reactivity and potential biological activity. The furan ring also contributes to its unique chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl (E)-2-cyano-3-(furan-2-carbonylamino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-2-16-11(15)8(6-12)7-13-10(14)9-4-3-5-17-9/h3-5,7H,2H2,1H3,(H,13,14)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYRWDFWONJEBX-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC(=O)C1=CC=CO1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/NC(=O)C1=CC=CO1)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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